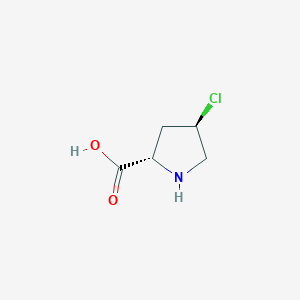
(4R)-4-Chloro-L-proline
Descripción general
Descripción
(4R)-4-Chloro-L-proline is a chiral proline analog that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several scientific research studies.
Aplicaciones Científicas De Investigación
(4R)-4-Chloro-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the activity of enzymes such as prolyl oligopeptidase, which is involved in the degradation of neuropeptides. This inhibition can lead to an increase in the levels of neuropeptides, which can have a positive effect on cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anticancer properties.
Mecanismo De Acción
(4R)-4-Chloro-L-proline acts as an inhibitor of prolyl oligopeptidase by binding to the active site of the enzyme. This binding prevents the enzyme from degrading neuropeptides, leading to an increase in their levels. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neuropeptides, which can have a positive effect on cognitive function. Additionally, this compound has been shown to reduce inflammation, which can have a positive effect on various inflammatory conditions. It has also been shown to have anticancer properties, although further studies are needed to fully understand its mechanism of action in this regard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R)-4-Chloro-L-proline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, allowing for flexibility in the experimental design. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
Several future directions can be explored related to (4R)-4-Chloro-L-proline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cognitive disorders and inflammatory conditions. Additionally, further studies are needed to fully understand its mechanism of action in inhibiting the activity of prolyl oligopeptidase and COX-2. Finally, exploring new synthesis methods and optimizing existing methods can lead to the development of more efficient and cost-effective ways of producing this compound.
Propiedades
IUPAC Name |
(2S,4R)-4-chloropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZNMRJCNSDDFV-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617790 | |
| Record name | (4R)-4-Chloro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16214-29-2 | |
| Record name | (4R)-4-Chloro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



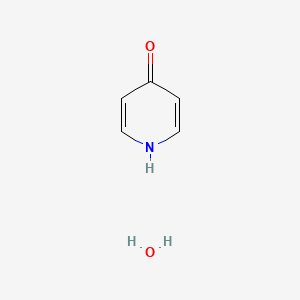
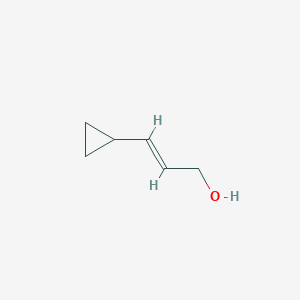
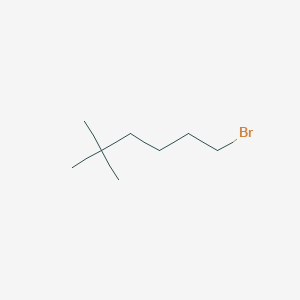

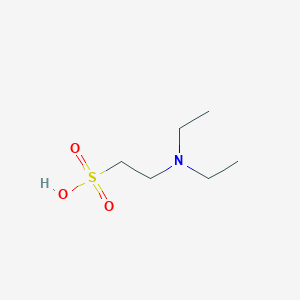
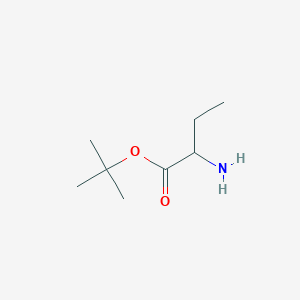
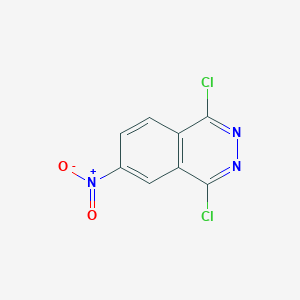
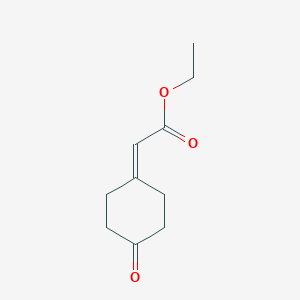

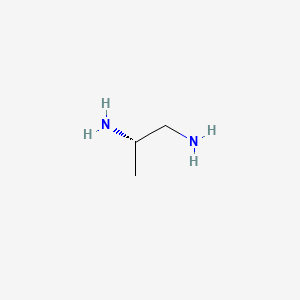
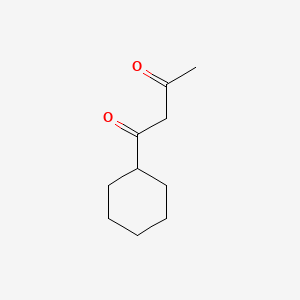

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)